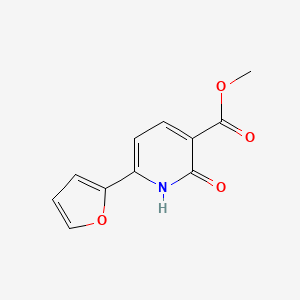

Methyl 6-(2-furyl)-2-hydroxynicotinate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related furan compounds has been studied extensively. For instance, the synthesis of chiral furans has been achieved through the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .Molecular Structure Analysis

The molecular structure of related compounds like “2-Furyl methyl ketone” has been analyzed . It has a molecular weight of 110.11 and its empirical formula is C6H6O2 .Chemical Reactions Analysis

The [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied in gas phase, ethanol, and acetonitrile within the Molecular Electron Density Theory (MEDT) framework .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “2-Furyl methyl ketone” have been analyzed. It has a refractive index of 1.5070, a boiling point of 67 °C/10 mmHg, a melting point of 26-28 °C, and a density of 1.098 g/mL at 25 °C .Aplicaciones Científicas De Investigación

One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose

- Application Summary : This research focuses on the synthesis of a stable 5-HMF derivative (platform compound) with good water-solubility, which is highly promising for biological screening .

- Methods of Application : The synthesis involved refluxing fructose in DMSO for 2 hours, followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurred at room temperature in 1 hour .

- Results : The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .

Use of 2-Furyl Acetone in Fragrance Industry

- Application Summary : 2-Furyl acetone, a compound similar to “Methyl 6-(2-furyl)-2-hydroxynicotinate”, is used in the fragrance industry . It’s used in the creation of various scents and aromas.

- Methods of Application : The specific methods of application can vary depending on the desired fragrance. Typically, the compound would be mixed with other aroma chemicals to create a specific scent .

- Results : The use of 2-Furyl acetone in fragrances can contribute to a variety of scent profiles. The specific outcomes would depend on the other ingredients used in the fragrance .

Use of 5-Hydroxymethylfurfural (5-HMF) in Pharmaceutical Research

- Application Summary : 5-HMF, a compound similar to “Methyl 6-(2-furyl)-2-hydroxynicotinate”, is being extensively used as a transformation platform in pharmaceutical research . It’s used in the development of alternative methods for processing renewable raw material sources .

- Methods of Application : The specific methods of application can vary depending on the desired pharmaceutical product. Typically, the compound would be synthesized from carbohydrates and used in various chemical transformations .

- Results : The use of 5-HMF in pharmaceutical research can contribute to the development of new drugs and therapies. The specific outcomes would depend on the specific research goals .

Safety And Hazards

Direcciones Futuras

The future directions for furan-based compounds are promising. They are being explored for their potential in biorefinery, replacing traditional resources like crude oil with biomass . The synthesis of chiral furans from unprotected disaccharides such as isomaltulose is one of the interesting areas of research .

Propiedades

IUPAC Name |

methyl 6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-11(14)7-4-5-8(12-10(7)13)9-3-2-6-16-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEBGNNQIZJGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(NC1=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(2-furyl)-2-hydroxynicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)

![1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B1454760.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)